![molecular formula C15H10Cl2N2O B2947051 N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide CAS No. 1147677-22-2](/img/structure/B2947051.png)
N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to the indole ring, which is further substituted with a carboxamide group. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide typically involves the reaction of 3,4-dichloroaniline with indole-6-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds
Scientific Research Applications
N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For example, it can inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interact with receptors in the immune system, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide can be compared with other similar compounds such as:
3,4-Dichlorophenyl isocyanate: This compound is used as a chemical intermediate and has similar structural features but different reactivity and applications.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: This compound has a similar dichlorophenyl group but is attached to a benzamide rather than an indole ring, leading to different biological activities and applications
This compound stands out due to its unique indole structure, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry and drug development.
Biological Activity
N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its inhibitory effects against various enzymes and its potential as an anticancer agent.
Chemical Structure and Synthesis
The compound features an indole core, which is known for its ability to interact with biological targets. The presence of the dichlorophenyl group enhances its lipophilicity and biological activity. The synthesis typically involves standard organic reactions, including acylation and cyclization processes that yield the desired carboxamide derivative.
Enzyme Inhibition
Recent studies have demonstrated that this compound exhibits potent inhibitory activity against several enzymes:
- α-Glucosidase Inhibition : This compound has shown promising results in inhibiting α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism. In vitro assays indicated an IC50 value significantly lower than standard inhibitors like acarbose, suggesting a strong potential for managing postprandial hyperglycemia in diabetic patients .
Anticancer Properties
The indole scaffold is recognized for its anticancer properties. This compound has been evaluated against various cancer cell lines:
- MCF-7 and HCT-116 Cell Lines : Studies have reported that this compound induces apoptosis in these breast and colon cancer cell lines. Flow cytometry analysis indicated that it effectively triggers cell cycle arrest at the G1 phase and increases caspase-3/7 activity, leading to enhanced apoptotic rates .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity:
Substituent | Effect on Activity |
---|---|
3,4-Dichloro | Enhances lipophilicity and enzyme inhibition |
Methyl Group | Increases binding affinity to target proteins |
Nitro Group | Modulates inhibitory potency against α-glucosidase |
The introduction of electron-withdrawing groups at specific positions on the phenyl ring has been shown to enhance the compound's biological activity significantly .
Case Studies
- Antitubercular Activity : A derivative of this compound was tested for its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. Results indicated a minimum inhibitory concentration (MIC) of 0.012 μM, showcasing its potential as a lead compound for tuberculosis treatment .
- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-1H-indole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c16-12-4-3-11(8-13(12)17)19-15(20)10-2-1-9-5-6-18-14(9)7-10/h1-8,18H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEHYEJZBCFLNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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